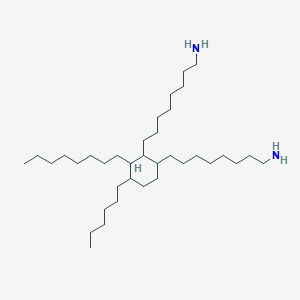
(Bromodifluormethyl)triphenylphosphonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Bromodifluormethyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C19H15Br2F2P. It is a white to brown solid that is soluble in organic solvents such as methanol, ethanol, and chloroform, but almost insoluble in water . This compound is primarily used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Bromodifluormethyl)triphenylphosphonium bromide can be synthesized by reacting triphenylphosphine with bromodifluoromethane in the presence of a suitable solvent. The reaction typically involves the following steps:
- Dissolving triphenylphosphine in an organic solvent such as dichloromethane.
- Adding bromodifluoromethane to the solution.
- Allowing the reaction to proceed at room temperature for several hours.
- Isolating the product by filtration and washing with ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
(Bromodifluormethyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although specific examples are less common.
Addition Reactions: It can react with unsaturated compounds to form addition products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
- Nucleophiles such as amines and thiols for substitution reactions.
- Oxidizing agents like hydrogen peroxide for oxidation reactions.
- Reducing agents such as sodium borohydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield phosphonium salts with different substituents .
Scientific Research Applications
(Bromodifluormethyl)triphenylphosphonium bromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the fluorination of aromatic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological systems.
Mechanism of Action
The mechanism of action of (Bromodifluormethyl)triphenylphosphonium bromide involves its ability to act as a source of bromodifluoromethyl groups in chemical reactions. The compound can transfer these groups to other molecules, facilitating various transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but contains a methyl group instead of a bromodifluoromethyl group.
Ethyltriphenylphosphonium bromide: Contains an ethyl group instead of a bromodifluoromethyl group.
Phenyltriphenylphosphonium bromide: Contains a phenyl group instead of a bromodifluoromethyl group.
Uniqueness
(Bromodifluormethyl)triphenylphosphonium bromide is unique due to the presence of the bromodifluoromethyl group, which imparts distinct reactivity and properties. This makes it particularly useful in fluorination reactions and as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C19H16Br2F2P+ |
|---|---|
Molecular Weight |
473.1 g/mol |
IUPAC Name |
[bromo(difluoro)methyl]-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C19H15BrF2P.BrH/c20-19(21,22)23(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H/q+1; |
InChI Key |
LLFPAYWKPAHZHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(F)(F)Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


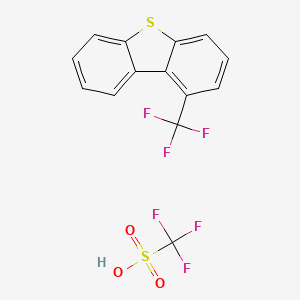
![N-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12818662.png)
![1-ethyl-5-methoxy-1H-benzo[d]imidazol-2-amine](/img/structure/B12818663.png)
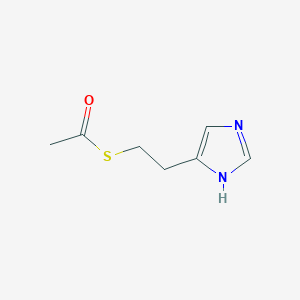

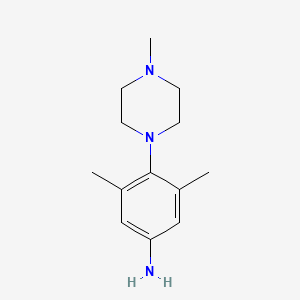
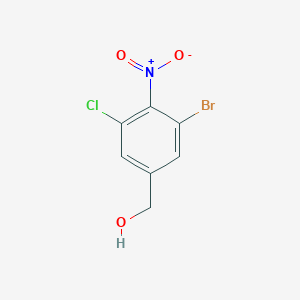
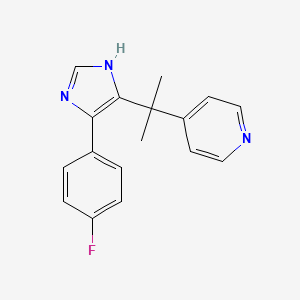
![5-((Aminooxy)methyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12818702.png)
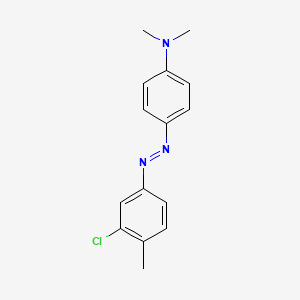
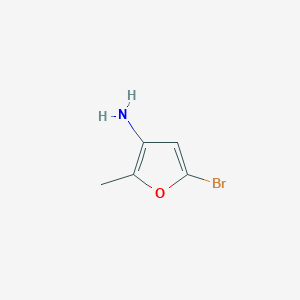
![2-(1H-Benzo[d]imidazol-2-yl)-2-(hydroxyimino)acetaldehyde](/img/structure/B12818719.png)

